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molecular formula C16H15NO2 B8488806 6-(Benzyloxy)-3,4-dihydroquinolin-2(1H)-one CAS No. 75893-83-3

6-(Benzyloxy)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8488806
M. Wt: 253.29 g/mol
InChI Key: AKRIMPREDWGAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528160B2

Procedure details

A solution of 6-hydroxy-3,4-dihydro-1H-quinolin-2-one (2.93 g, 17.9 mmol) in DMF (20 mL) is treated with K2CO3 (4.97 g) and BnBr (4.61 g, 26.9 mmol). The suspension is stirred at room temperature for 4 hours and quenched with water (100 mL). The mixture is extracted with EtOAc (50 mL×2) and the combined organics are dried (Na2SO4), concentrated, and purified on silica gel chromatography column with 30-60% EtOAc/Hexanes to yield the title compound (4.40 g, 97%).
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
4.97 g
Type
reactant
Reaction Step One
Name
Quantity
4.61 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2.C([O-])([O-])=O.[K+].[K+].[CH:19]1[CH:24]=[CH:23][C:22]([CH2:25]Br)=[CH:21][CH:20]=1>CN(C=O)C>[CH2:25]([O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2)[C:22]1[CH:23]=[CH:24][CH:19]=[CH:20][CH:21]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.93 g
Type
reactant
Smiles
OC=1C=C2CCC(NC2=CC1)=O
Name
Quantity
4.97 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4.61 g
Type
reactant
Smiles
C1=CC=C(C=C1)CBr
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension is stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EtOAc (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics are dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel chromatography column with 30-60% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2CCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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